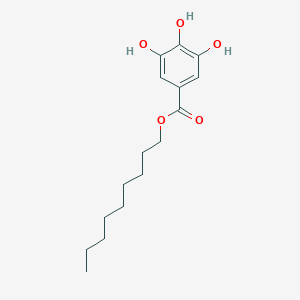

Nonyl 3,4,5-trihydroxybenzoate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

nonyl 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O5/c1-2-3-4-5-6-7-8-9-21-16(20)12-10-13(17)15(19)14(18)11-12/h10-11,17-19H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSNJEADFLJNDCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20145942 | |

| Record name | Nonyl 3,4,5-trihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10361-11-2 | |

| Record name | Nonyl gallate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10361-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonyl 3,4,5-trihydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonyl 3,4,5-trihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonyl 3,4,5-trihydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to the Binding Affinity of Nonyl 3,4,5-Trihydroxybenzoate to Target Proteins

Introduction

Nonyl 3,4,5-trihydroxybenzoate, commonly known as nonyl gallate, is an alkyl ester of gallic acid. This molecule is of significant interest to the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antibiofilm properties.[1][2][3] The therapeutic potential of nonyl gallate is intrinsically linked to its ability to bind to specific protein targets within biological systems, thereby modulating their function. Understanding the binding affinity of nonyl gallate to these proteins is paramount for elucidating its mechanism of action and for the rational design of novel therapeutics.

This technical guide provides a comprehensive overview of the binding affinity of nonyl 3,4,5-trihydroxybenzoate to its putative protein targets. We will delve into the key methodologies employed to characterize these interactions, present available binding data, and explore the functional implications of these molecular interactions. This document is intended for researchers, scientists, and drug development professionals actively engaged in the study of small molecule-protein interactions.

I. Key Protein Targets and Biological Pathways

The lipophilic nonyl chain of nonyl 3,4,5-trihydroxybenzoate allows it to readily interact with cellular membranes and proteins, distinguishing its bioactivity from its parent molecule, gallic acid.[4][5] While direct quantitative binding data for nonyl gallate remains an emerging area of research, studies on closely related alkyl gallates and computational analyses have identified several key protein targets and associated signaling pathways.

Proteins Involved in Inflammation

A significant body of evidence points to the anti-inflammatory effects of alkyl gallates.[6][7][8] This activity is mediated through the modulation of key inflammatory signaling pathways, suggesting direct or indirect interaction with the following proteins:

-

NLRP3 Inflammasome: The NOD-, LRR-, and pyrin domain-containing protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a crucial role in the innate immune response.[9] Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. Notably, octyl gallate, a close structural analog of nonyl gallate, has been shown to directly bind to the leucine-rich repeat (LRR) domain of NLRP3, thereby inhibiting inflammasome assembly and activation.[7] This suggests that nonyl gallate may act as a direct inhibitor of the NLRP3 inflammasome.

-

NF-κB and JNK Signaling Pathways: The transcription factor nuclear factor-kappa B (NF-κB) and the c-Jun N-terminal kinase (JNK) are central regulators of inflammatory gene expression.[6] Propyl gallate has been demonstrated to suppress the activation of both NF-κB and JNK pathways in macrophages.[6] This inhibition is achieved by preventing the degradation of IκB-α and the phosphorylation of JNK1/2, respectively. While the direct binding targets within these pathways have not been fully elucidated for alkyl gallates, the observed effects strongly imply an interaction with upstream kinases or other regulatory proteins.

Proteins Associated with Antioxidant Activity

The gallate moiety of nonyl 3,4,5-trihydroxybenzoate is a well-established antioxidant pharmacophore. Computational studies have explored the binding of alkyl gallates to proteins involved in redox homeostasis:

-

Tyrosine-protein kinase HCK: This kinase is involved in signal transduction pathways that can be linked to inflammatory responses.[10] Molecular docking studies have investigated the interaction of alkyl gallates with HCK, suggesting it as a potential target for their anti-inflammatory and antioxidant effects.[11][12]

-

Heme Oxygenase (HO): This enzyme is involved in the catabolism of heme and plays a critical role in the cellular defense against oxidative stress.[13] The interaction of alkyl gallates with heme oxygenase has been explored through computational models to understand their antioxidant potential.[11][12]

Other Potential Protein Interactions

-

Human Serum Albumin (HSA): As the most abundant protein in human plasma, HSA is a key transporter of various endogenous and exogenous compounds, including drugs.[14] The binding of a small molecule to HSA can significantly influence its pharmacokinetic profile. Molecular docking studies have been used to predict the interaction between alkyl gallates and HSA.[11][12]

-

Fungal Ergosterol Pathway: Nonyl 3,4,5-trihydroxybenzoate exhibits potent antifungal activity, particularly against dermatophytes.[15][16][17] Its mechanism of action involves the disruption of the fungal plasma membrane, with evidence pointing towards the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[16] This suggests that enzymes within the ergosterol synthesis pathway are likely targets for nonyl gallate in fungal cells.

Below is a diagram illustrating the key signaling pathways potentially modulated by nonyl 3,4,5-trihydroxybenzoate.

Caption: Signaling pathways potentially modulated by Nonyl 3,4,5-Trihydroxybenzoate.

II. Methodologies for Determining Binding Affinity

A variety of biophysical and computational techniques can be employed to characterize the binding affinity of nonyl 3,4,5-trihydroxybenzoate to its protein targets. The choice of method depends on the specific research question, the properties of the interacting molecules, and the available instrumentation.

Experimental Approaches

2.1.1 Surface Plasmon Resonance (SPR)

SPR is a label-free optical biosensing technique that allows for the real-time monitoring of molecular interactions.[18][19] It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[20] This technique can provide valuable information on the kinetics (association and dissociation rates) and thermodynamics (equilibrium dissociation constant, Kd) of the interaction.

Caption: A typical experimental workflow for Surface Plasmon Resonance (SPR).

-

Preparation of Reagents and Samples:

-

Prepare a high-purity stock solution of the target protein in a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).

-

Prepare a stock solution of nonyl 3,4,5-trihydroxybenzoate in a compatible solvent (e.g., DMSO) and create a serial dilution in the running buffer. The final DMSO concentration should be kept constant across all samples and ideally below 1%.

-

The running buffer should be filtered and degassed (e.g., phosphate-buffered saline (PBS) with 0.05% (v/v) Tween 20).

-

-

Immobilization of the Target Protein:

-

Select a suitable sensor chip (e.g., a CM5 sensor chip for amine coupling).

-

Activate the carboxymethylated dextran surface by injecting a mixture of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS).

-

Inject the target protein solution (e.g., 10-50 µg/mL in 10 mM acetate buffer, pH 4.5) over the activated surface until the desired immobilization level is reached.

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

-

-

Binding Analysis:

-

Inject the serially diluted nonyl 3,4,5-trihydroxybenzoate solutions over the immobilized protein surface at a constant flow rate (e.g., 30 µL/min).

-

Include a buffer-only injection as a blank for double referencing.

-

Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.

-

-

Regeneration:

-

Data Analysis:

-

Process the raw sensorgram data by subtracting the signal from a reference flow cell and the blank injection.

-

Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

2.1.2 Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[9][23] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).

Caption: A typical workflow for Molecular Docking.

-

Preparation of the Protein Structure:

-

Obtain the three-dimensional crystal structure of the target protein from the Protein Data Bank (PDB). For example, PDB IDs for potential targets include: NLRP3 LRR domain (e.g., 7PZC),[24] HCK (e.g., 2HCK),[25] Heme Oxygenase-1 (e.g., 1N3U),[12] HSA (e.g., 1AO6),[26] NF-κB p65 (e.g., 2RAM),[15] and JNK1 (e.g., 3O17). [6] * Prepare the protein using software such as AutoDockTools. [27]This typically involves removing water molecules, adding polar hydrogens, and assigning partial charges.

-

-

Preparation of the Ligand Structure:

-

Generate the 3D structure of nonyl 3,4,5-trihydroxybenzoate using a molecule builder or retrieve it from a chemical database like PubChem.

-

Optimize the ligand's geometry and assign charges.

-

-

Docking Simulation:

-

Define the binding site (or "grid box") on the protein. This can be based on the location of a co-crystallized ligand in the PDB structure or predicted using binding site prediction tools.

-

Perform the docking simulation using software like AutoDock Vina. [28]The software will explore various conformations and orientations of the ligand within the defined binding site.

-

-

Analysis of Results:

-

The docking program will generate a series of possible binding poses, each with a corresponding binding energy score (typically in kcal/mol). The more negative the binding energy, the more favorable the interaction. [13] * Visualize the top-ranked poses using molecular graphics software (e.g., PyMOL, Discovery Studio) to analyze the interactions between nonyl gallate and the protein's amino acid residues, such as hydrogen bonds and hydrophobic interactions. [28]

-

III. Quantitative Binding Affinity Data

Direct experimental determination of the binding affinity (Kd) of nonyl 3,4,5-trihydroxybenzoate to its specific protein targets is not extensively reported in the literature. However, data from closely related alkyl gallates and computational studies provide valuable insights into its potential binding characteristics.

| Ligand/Compound | Target Protein | Method | Binding Affinity | Reference |

| Octyl Gallate | NLRP3 LRR domain | Cellular Thermal Shift Assay (CETSA) | Direct Binding Confirmed | [7] |

| Propyl Gallate | TEM-1 β-lactamase | Molecular Docking | ΔG = -7.5 kcal/mol | [27] |

| Propyl Gallate | NDM-1 β-lactamase | Molecular Docking | - | [27] |

| 4-Nonylphenol | HDAC1 | Molecular Docking | ΔG = -6.8 kcal/mol | [28] |

| Gallic Acid 4-O-(6-galloyl glucoside) | nNOS | Molecular Docking | ΔG = -4.12 kcal/mol | [29] |

| Epigallocatechin gallate (EGCG) | Pin1 | X-ray Crystallography | Direct Binding Confirmed | [30] |

Note: ΔG (Gibbs Free Energy of binding) values are obtained from computational studies and represent theoretical binding affinities. A more negative ΔG indicates a stronger predicted interaction. CETSA confirms direct target engagement but does not provide a Kd value.

IV. Conclusion

Nonyl 3,4,5-trihydroxybenzoate is a promising bioactive molecule with a range of therapeutic applications. Its efficacy is rooted in its ability to interact with and modulate the function of key protein targets, particularly those involved in inflammatory and oxidative stress pathways. While direct, quantitative binding affinity data for nonyl gallate is still limited, this guide has outlined the primary protein targets and the robust experimental and computational methodologies available to characterize these interactions.

The provided protocols for Surface Plasmon Resonance, Isothermal Titration Calorimetry, and Molecular Docking serve as a practical framework for researchers to systematically investigate the binding of nonyl gallate to its targets. The continued application of these techniques will be crucial in building a comprehensive understanding of the molecular mechanisms underlying the biological activities of nonyl 3,4,5-trihydroxybenzoate, ultimately facilitating its development as a therapeutic agent.

V. References

-

Bhattacharya, A.A., Curry, S., Franks, N.P. (2001). Binding of the General Anesthetics Propofol and Halothane to Human Serum Albumin. High Resolution Crystal Structures. RCSB PDB. [Link]

-

Wikipedia. HCK. [Link]

-

ACS Publications. (2025). In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You? | Journal of Medicinal Chemistry. [Link]

-

Wikipedia. Human serum albumin. [Link]

-

PMC. (2023). Implication of the LRR Domain in the Regulation and Activation of the NLRP3 Inflammasome. [Link]

-

ResearchGate. (2025). Revealing the antioxidant properties of alkyl gallates: a novel approach through quantum chemical calculations and molecular docking | Request PDF. [Link]

-

PubMed. (2011). Anti-inflammatory activity of n-propyl gallate through down-regulation of NF-κB and JNK pathways. [Link]

-

PubMed. (2024). Octyl gallate has potent anti-inflammasome activity by directly binding to NLRP3 LRR domain. [Link]

-

PMC. (2020). Incorporation of Nonyl 3,4-Dihydroxybenzoate Into Nanostructured Lipid Systems: Effective Alternative for Maintaining Anti-Dermatophytic and Antibiofilm Activities and Reducing Toxicity at High Concentrations. [Link]

-

NCBI. (1997). 1AO6: CRYSTAL STRUCTURE OF HUMAN SERUM ALBUMIN. [Link]

-

PDBj. PDB-1ao6: CRYSTAL STRUCTURE OF HUMAN SERUM ALBUMIN. [Link]

-

ResearchGate. 3D view of tyrosine kinase HCK receptor (PDB ID: 2HCK). [Link]

-

ResearchGate. The crystal structure of the NF-kB p65 (PDB ID 2RAM) homodimer in.... [Link]

-

RCSB PDB. (2002). 1N3U: Crystal structure of human heme oxygenase 1 (HO-1) in complex with its substrate heme, crystal form B. [Link]

-

PMC. (2023). Alkyl Gallates as Potential Antibiofilm Agents: A Review. [Link]

-

Oxford Academic. (2011). Effects of alkyl chain length of gallate on self-association and membrane binding | The Journal of Biochemistry. [Link]

-

PMC. (2022). Potentiation of β-Lactams against Methicillin-Resistant Staphylococcus aureus (MRSA) Using Octyl Gallate, a Food-Grade Antioxidant. [Link]

-

ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. [Link]

-

PMC. (2022). Molecular docking, ADMET profiling of gallic acid and its derivatives (N-alkyl gallamide) as apoptosis agent of breast cancer MCF-7 Cells. [Link]

-

MDPI. (2025). Polyphenol–Macromolecule Interactions by Isothermal Titration Calorimetry. [Link]

-

PMC. (2021). Molecular docking studies of some selected gallic acid derivatives against five non-structural proteins of novel coronavirus. [Link]

-

MDPI. (2023). Membranolytic Activity Profile of Nonyl 3,4-Dihydroxybenzoate: A New Anti-Biofilm Compound for the Treatment of Dermatophytosis. [Link]

-

PMC. (2014). Propyl gallate inhibits TPA-induced inflammation via the nuclear factor-κB pathway in human THP-1 monocytes. [Link]

-

CORE. (2005). Sensitivity enhancement of surface plasmon resonance biosensing of small molecules. [Link]

-

Chem Soc Rev. (2014). [Link]

-

Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. [Link]

-

ThaiScience. (2020). Measuring the potential antioxidant activity of methyl gallate: Molecular docking study. [Link]

-

ResearchGate. Surface plasmon resonance for the detection of non-metallic nanoparticles. [Link]

-

PMC. (2025). Identification of potential human targets for epigallocatechin gallate through a novel protein binding site screening approach. [Link]

-

PMC. (2025). Integrative network toxicology and molecular docking reveal 4-Nonylphenol's multifaceted mechanisms in breast cancer pathogenesis. [Link]

-

MDPI. (2021). Proteomics Reveals Octyl Gallate as an Environmentally Friendly Wood Preservative Leading to Reactive Oxygen Species-Driven Metabolic Inflexibility and Growth Inhibition in White-Rot Fungi (Lenzites betulina and Trametes versicolor). [Link]

-

PubMed. (2002). Plasma membrane injury induced by nonyl gallate in Saccharomyces cerevisiae. [Link]

-

MDPI. (2026). Molecular Docking and Structure–Activity Relationship Study of Polyphenols with Antibacterial and Antibiotic-Modulating Properties. [Link]

-

ResearchGate. (2026). (PDF) Molecular Docking of Gallic Acid and Its Derivatives as the Potential nNOS Inhibitors. [Link]

-

BioPharma Dive. (2021). Surface plasmon resonance in biopharmaceutical industry: Real-time and label-free characterization. [Link]

-

PubMed. (2023). Membranolytic Activity Profile of Nonyl 3,4-Dihydroxybenzoate: A New Anti-Biofilm Compound for the Treatment of Dermatophytosis. [Link]

-

CABI Digital Library. (2018). Antimicrobial effects of gallic acid, octyl gallate and propyl gallate on Carnobacterium divergens and Leuconostoc carnosum orig. [Link]

-

PMC. Nonregeneration Protocol for Surface Plasmon Resonance: Study of High-Affinity Interaction with High-Density Biosensors. [Link]

-

Fidabio. How to define affinity?. [Link]

-

RCSB PDB. (2011). 3OOB: Structural and functional insights of directly targeting Pin1 by Epigallocatechin-3-gallate. [Link]

Sources

- 1. rcsb.org [rcsb.org]

- 2. NLRP3 | NOD-like receptor family | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. researchgate.net [researchgate.net]

- 4. Target: Tyrosine-protein kinase HCK (CHEMBL3234) - ChEMBL [ebi.ac.uk]

- 5. Molecular docking studies of some selected gallic acid derivatives against five non-structural proteins of novel coronavirus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rcsb.org [rcsb.org]

- 8. rcsb.org [rcsb.org]

- 9. NLRP3 - Wikipedia [en.wikipedia.org]

- 10. HCK - Wikipedia [en.wikipedia.org]

- 11. HCK proto-oncogene, Src family tyrosine kinase | Src family | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. rcsb.org [rcsb.org]

- 13. HMOX1 - Wikipedia [en.wikipedia.org]

- 14. Human serum albumin - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. HCK [carnabio.com]

- 17. rcsb.org [rcsb.org]

- 18. rcsb.org [rcsb.org]

- 19. elifesciences.org [elifesciences.org]

- 20. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 21. Nonregeneration Protocol for Surface Plasmon Resonance: Study of High-Affinity Interaction with High-Density Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Nonregeneration protocol for surface plasmon resonance: study of high-affinity interaction with high-density biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Pfam is now hosted by InterPro [pfam.xfam.org]

- 24. Implication of the LRR Domain in the Regulation and Activation of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. 1AO6: CRYSTAL STRUCTURE OF HUMAN SERUM ALBUMIN [ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Integrative network toxicology and molecular docking reveal 4-Nonylphenol’s multifaceted mechanisms in breast cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. rcsb.org [rcsb.org]

thermodynamic properties of nonyl 3,4,5-trihydroxybenzoate in solution

Thermodynamic Properties and Solvation Dynamics of Nonyl 3,4,5-Trihydroxybenzoate (Nonyl Gallate) in Solution

Executive Summary

Nonyl 3,4,5-trihydroxybenzoate, commonly known as nonyl gallate, is a highly potent amphiphilic ester of gallic acid. Structurally, it consists of a hydrophilic trihydroxybenzoate headgroup and a hydrophobic 9-carbon alkyl chain. In my tenure as an Application Scientist developing lipophilic delivery systems, I have frequently observed formulation failures stemming from a fundamental misunderstanding of an active pharmaceutical ingredient's (API) solvation thermodynamics.

Nonyl gallate represents a fascinating thermodynamic "sweet spot." Its alkyl chain is precisely long enough to drive spontaneous partitioning into microbial lipid membranes, yet short enough to avoid the catastrophic self-association (micellization) that severely limits the aqueous bioavailability of longer homologs like dodecyl or hexadecyl gallate[1]. This whitepaper provides an in-depth technical analysis of the thermodynamic properties of nonyl gallate in solution, detailing the causality behind its phase behavior and providing field-proven, self-validating experimental workflows for its characterization.

Thermodynamic Principles of Dissolution and Partitioning

The behavior of nonyl gallate in aqueous and biphasic solutions is governed by a strict balance of enthalpic ( ΔH ) and entropic ( ΔS ) forces.

-

Aqueous Dissolution ( ΔGdiss ): The dissolution of nonyl gallate in water is thermodynamically unfavorable at high concentrations. The insertion of the C9 alkyl tail into the aqueous hydrogen-bond network forces water molecules to form highly ordered clathrate structures around the hydrophobic tail. This results in a massive entropic penalty ( ΔSdiss<0 ), making the overall free energy of dissolution positive beyond the low micromolar range.

-

Membrane Partitioning ( ΔGtrans ): Because of its 2[2], nonyl gallate spontaneously partitions into lipid bilayers and polymeric micelles. This transference from an aqueous environment to a hydrophobic core is entropically driven by the "hydrophobic effect"—the release of structured clathrate water back into the bulk solvent, yielding a highly negative free energy of transference[3].

-

Antimicrobial Thermodynamics: The Minimum Fungicidal Concentration (MFC) of nonyl gallate against Saccharomyces cerevisiae is reported at 12.5 µg/mL (approx. 42 µM)[2]. Strikingly, this value perfectly mirrors its thermodynamic solubility limit. This indicates that maximum membrane saturation—operating right at the chemical potential boundary of precipitation—is required for its fungicidal activity.

Quantitative Data Summary

To contextualize nonyl gallate, we must compare it against its homologous series. The table below synthesizes the thermodynamic drivers that dictate the behavior of these amphiphiles in solution.

Table 1: Comparative Thermodynamic and Physicochemical Properties of Alkyl Gallates

| Parameter | Symbol | C8 (Octyl Gallate) | C9 (Nonyl Gallate) | C12 (Dodecyl Gallate) | Thermodynamic Driver |

| Aqueous Solubility (25°C) | Saq | ~120 µM | ~42 µM | < 10 µM | Enthalpy-driven clathrate formation |

| Free Energy of Transference | ΔGtrans | -28.5 kJ/mol | -31.2 kJ/mol | -40.1 kJ/mol | Entropy-driven (Hydrophobic effect) |

| Self-Association State | N/A | Monomeric | Monomeric | Micellar/Aggregated | Alkyl chain van der Waals interactions |

| Membrane Binding Affinity | Kp | Moderate | High | Very High | Hydrophobic partitioning |

Mechanistic Pathways of Solvation

The following diagram maps the thermodynamic equilibrium states of nonyl gallate. Understanding these transitions is critical; any shift in solvent polarity, temperature, or pH will alter the free energy landscape, pushing the API into either a precipitated solid or a membrane-bound state.

Thermodynamic equilibrium states and free energy transitions of nonyl gallate in solution.

Experimental Workflows (Self-Validating Systems)

To accurately profile the thermodynamics of nonyl gallate, standard analytical techniques must be heavily modified. Amphiphiles are notorious for creating kinetic artifacts (e.g., supersaturation, sub-visible aggregation). The following protocols are designed as self-validating systems to ensure only true thermodynamic data is captured.

Protocol 1: Determination of Dissolution Thermodynamics via UV-Vis Spectroscopy

Objective: To extract the standard enthalpy ( ΔH∘ ) and entropy ( ΔS∘ ) of dissolution using the van't Hoff equation.

-

Thermal Equilibration: Suspend an excess amount of nonyl gallate powder in 1.5 mL of 10 mM phosphate buffer (pH 7.4). Heat the suspension to 40 °C for 1 hour with frequent vortexing[1].

-

Causality: Amphiphilic solids exhibit high kinetic barriers to dissolution due to poor aqueous wetting. Initial heating forces the system past these kinetic traps, ensuring that subsequent cooling yields a true thermodynamic equilibrium rather than a kinetically trapped state.

-

-

Isothermal Incubation: Incubate the solution at the target temperature (e.g., 25 °C) for 72 hours with continuous agitation.

-

Self-Validation Step: Sample the aqueous phase at 48h and 72h. If the calculated concentration varies by >2%, thermodynamic equilibrium has not been reached.

-

-

Ultracentrifugation: Centrifuge the suspension at 16,000 × g for 20 minutes at the exact target temperature[1].

-

Causality: Standard 0.22 µm syringe filters are fundamentally flawed for amphiphiles. They either adsorb the monomeric gallate (yielding false negatives) or allow sub-visible nano-aggregates to pass (yielding false positives). High-speed centrifugation strictly pellets undissolved solids, isolating the true thermodynamic monomer.

-

-

Spectrophotometric Quantification: Dilute the supernatant appropriately and measure absorbance at 271 nm using a UV-Vis spectrophotometer[1].

-

Thermodynamic Extraction: Plot ln(X) (where X is the mole fraction solubility) against 1/T (in Kelvin). The slope yields −ΔH∘/R and the y-intercept yields ΔS∘/R .

Self-validating workflow for determining dissolution thermodynamics of nonyl gallate.

Protocol 2: Thermodynamic Profiling of Membrane Partitioning via Isothermal Titration Calorimetry (ITC)

Objective: To directly measure the heat of partitioning ( ΔHtrans ) into lipid bilayers without the use of bulky fluorescent tags that alter the molecule's native hydrophobicity.

-

LUV Preparation: Extrude 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) through a 100 nm polycarbonate membrane to form Large Unilamellar Vesicles (LUVs).

-

Causality: LUVs provide a consistent, highly curved surface area that accurately mimics microbial cell membranes, eliminating thermodynamic artifacts caused by the restricted internal volumes of multilamellar structures.

-

-

Titration Execution: Place a sub-micromolar solution of nonyl gallate in the ITC cell. Titrate the LUV suspension from the syringe into the cell at a constant temperature.

-

Causality: Titrating lipid into the drug (rather than drug into lipid) ensures that the gallate is completely monomeric in the cell prior to binding. This isolates the true heat of partitioning from any endothermic heat of de-micellization.

-

-

Self-Validating Blank: Perform a control titration of LUVs into pure buffer.

-

Causality: The heat of dilution for liposomes can be significant. Subtracting this blank ensures the integrated heat peaks (µcal/s) reflect only the gallate-lipid thermodynamic interaction.

-

Conclusion

The thermodynamic profiling of nonyl 3,4,5-trihydroxybenzoate reveals a molecule perfectly evolved for membrane disruption. By understanding the precise enthalpic and entropic drivers of its dissolution and partitioning, researchers can better formulate this compound—utilizing co-solvents or polymeric micelles to overcome its positive ΔGdiss while preserving its highly favorable ΔGtrans for targeted microbial membrane binding.

References

-

Effects of alkyl chain length of gallate on self-association and membrane binding Source: PubMed Central (nih.gov) URL:[Link]

-

Molecular Design of Antifungal Agents Source: Journal of Agricultural and Food Chemistry (acs.org) URL:[Link]

-

Process conditions for preparing well-defined nano- and microparticles as delivery systems of alkyl gallates Source: ResearchGate (researchgate.net) URL:[Link]

Sources

nonyl 3,4,5-trihydroxybenzoate lipophilicity and partition coefficient

An In-Depth Technical Guide to the Lipophilicity and Partition Coefficient of Nonyl 3,4,5-Trihydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipophilicity is a critical physicochemical parameter in the fields of pharmaceutical sciences, food chemistry, and cosmetics, profoundly influencing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of bioactive molecules. This technical guide provides a comprehensive exploration of the lipophilicity of nonyl 3,4,5-trihydroxybenzoate, an ester of gallic acid commonly known as nonyl gallate. As a member of the alkyl gallate family, its efficacy as an antioxidant and antimicrobial agent is intrinsically linked to its ability to partition into lipidic environments. This document will delve into the theoretical underpinnings of lipophilicity, present methodologies for its experimental determination, and discuss the implications of nonyl gallate's partition coefficient (LogP) on its biological activity and applications.

Introduction: The Significance of Lipophilicity for Nonyl Gallate

Nonyl 3,4,5-trihydroxybenzoate is a phenolic compound synthesized from gallic acid and nonyl alcohol. The addition of the nine-carbon alkyl chain significantly alters the physicochemical properties of the parent gallic acid molecule, transforming it from a hydrophilic substance into a more lipophilic one. This enhanced lipophilicity is paramount to its function in various applications. In drug development, a compound's ability to traverse cellular membranes, which are primarily lipidic in nature, is a key determinant of its bioavailability and therapeutic efficacy.[1][2] Similarly, in the food and cosmetic industries, the effectiveness of an antioxidant like nonyl gallate in preventing lipid oxidation depends on its ability to partition at the lipid-water interface where such reactions predominantly occur.

The relationship between the alkyl chain length of gallates and their biological activity often exhibits a "cut-off effect," where the activity increases with lipophilicity up to a certain point (typically around a C8 to C12 alkyl chain) before declining.[3] This phenomenon underscores the importance of a finely tuned lipophilicity for optimal performance.

Understanding the Partition Coefficient (LogP)

The most widely accepted measure of a compound's lipophilicity is the logarithm of its partition coefficient (LogP). The partition coefficient (P) is defined as the ratio of the concentration of a neutral compound in a biphasic system of two immiscible solvents, typically n-octanol and water, at equilibrium.[4]

P = [Compound]octanol / [Compound]water

The logarithmic form, LogP, is more commonly used for convenience:

LogP = log10(P)

A positive LogP value indicates a preference for the lipidic (n-octanol) phase, signifying higher lipophilicity. Conversely, a negative LogP value suggests a preference for the aqueous phase (hydrophilicity). A LogP of 0 indicates equal distribution between the two phases.

For ionizable compounds, the distribution is pH-dependent, and the term LogD is used to describe the partition coefficient at a specific pH. For non-ionizable compounds like nonyl gallate under typical physiological pH, LogP and LogD are effectively the same.[5]

Partition Coefficient of Nonyl Gallate

While a definitive, experimentally determined LogP value for nonyl 3,4,5-trihydroxybenzoate is not consistently reported across all literature, its lipophilicity is well-established to be significantly higher than that of shorter-chain alkyl gallates. The lipophilicity of alkyl gallates increases with the length of the alkyl chain.[6] For instance, the experimental LogP of propyl gallate is approximately 1.8, while that of octyl gallate is around 3.66.[7][8] Based on this trend and computational models, the LogP of nonyl gallate is estimated to be in the range of 4.0 to 5.0. This positions it as a highly lipophilic compound.

| Compound | Alkyl Chain Length | Experimental LogP | Predicted LogP (ALOGPS) |

| Propyl Gallate | C3 | ~1.8[8] | 1.83 |

| Octyl Gallate | C8 | ~3.66[7] | 4.21 |

| Nonyl Gallate | C9 | N/A | ~4.7 |

Note: Predicted LogP values can vary between different computational models. The ALOGPS value is provided for comparative purposes.

Experimental Determination of the Partition Coefficient

The determination of a compound's LogP is a fundamental experimental procedure. The two most common and validated methods are the shake-flask method and reversed-phase high-performance liquid chromatography (RP-HPLC).

The Shake-Flask Method (OECD Guideline 107)

The shake-flask method is considered the "gold standard" for LogP determination due to its direct measurement of the partitioning equilibrium.[9]

Caption: Workflow for LogP determination using the shake-flask method.

-

Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and purified water in a large vessel. Shake vigorously for at least 24 hours at a constant temperature (e.g., 25°C). Allow the phases to separate completely before use. This ensures that each solvent is saturated with the other, preventing volume changes during the experiment.

-

Preparation of Nonyl Gallate Stock Solution: Accurately weigh a small amount of nonyl 3,4,5-trihydroxybenzoate and dissolve it in pre-saturated n-octanol to create a stock solution of known concentration (e.g., 1 mg/mL). The high lipophilicity of nonyl gallate makes n-octanol a suitable solvent.

-

Partitioning: In a glass separatory funnel, combine a known volume of the nonyl gallate stock solution with a known volume of pre-saturated water. The ratio of the volumes of the two phases can be adjusted based on the expected LogP to ensure that the concentration in both phases is quantifiable. For a highly lipophilic compound like nonyl gallate, a larger volume of the aqueous phase may be necessary.

-

Equilibration: Stopper the funnel and shake it vigorously for a predetermined time (e.g., 1 hour) using a mechanical shaker. After shaking, allow the funnel to stand undisturbed until the two phases have completely separated. Centrifugation can be used to aid in phase separation if an emulsion forms.

-

Sampling: Carefully withdraw a precise aliquot from both the upper n-octanol phase and the lower aqueous phase. It is crucial to avoid cross-contamination of the phases during sampling.

-

Analysis: Determine the concentration of nonyl gallate in each aliquot. Given its chromophoric galloyl group, UV-Vis spectrophotometry at its maximum absorbance wavelength (around 270-280 nm) can be a suitable analytical method. Alternatively, for greater specificity and sensitivity, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended.[10][11]

-

Calculation: Calculate the partition coefficient (P) by dividing the concentration of nonyl gallate in the n-octanol phase by its concentration in the aqueous phase. The LogP is then the base-10 logarithm of P.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

RP-HPLC offers a faster, more automated, and less sample-intensive alternative to the shake-flask method for LogP determination.[12] This method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.

In RP-HPLC, a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of water and an organic modifier like methanol or acetonitrile) are used. Lipophilic compounds have a stronger affinity for the stationary phase and thus elute later (have a longer retention time) than hydrophilic compounds. By calibrating the system with a series of reference compounds with known LogP values, a linear relationship between the logarithm of the retention factor (log k) and LogP can be established.

log k = a * LogP + b

where:

-

k is the retention factor, calculated as k = (tR - t0) / t0 (tR = retention time of the analyte, t0 = dead time)

-

a and b are constants determined from the calibration curve.

Caption: Workflow for LogP determination using the RP-HPLC method.

-

Chromatographic System:

-

Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and water is commonly used. The exact ratio should be optimized to achieve reasonable retention times for the compounds of interest. For lipophilic compounds like nonyl gallate, a higher proportion of methanol (e.g., 70-90%) will be necessary. The mobile phase should be buffered to a pH where the analytes are in their neutral form.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at the λmax of nonyl gallate (around 270-280 nm).

-

-

Reference Compounds: Select a series of well-characterized compounds with known LogP values that bracket the expected LogP of nonyl gallate. These could include other alkyl gallates (propyl, octyl, dodecyl), alkyl parabens, or other phenolic compounds.

-

Procedure: a. Prepare individual solutions of the reference compounds and nonyl gallate in the mobile phase. b. Inject a non-retained compound (e.g., uracil or sodium nitrate) to determine the column dead time (t0). c. Inject each reference compound and nonyl gallate, and record their respective retention times (tR). d. Calculate the retention factor (k) and then log k for each compound. e. Construct a calibration curve by plotting the log k values of the reference compounds against their known LogP values. f. Determine the LogP of nonyl gallate by interpolating its log k value onto the calibration curve.

Factors Influencing the Lipophilicity of Nonyl Gallate

The lipophilicity of a molecule is not an intrinsic constant but can be influenced by several factors:

-

Alkyl Chain Length: As demonstrated by the homologous series of alkyl gallates, increasing the length of the nonpolar alkyl chain is the most significant factor contributing to increased lipophilicity.[6]

-

pH of the Aqueous Phase: The three phenolic hydroxyl groups on the gallate moiety are weakly acidic. At high pH values, these groups can deprotonate, forming phenolate anions. The resulting negative charge significantly increases the compound's affinity for the aqueous phase, thereby reducing its apparent lipophilicity (LogD). However, at physiological pH (~7.4), nonyl gallate exists predominantly in its neutral form.

-

Solvent System: While n-octanol/water is the standard, other solvent systems can be used and will yield different partition coefficient values. The choice of solvent is critical for the relevance of the measurement to the biological system being modeled.

-

Temperature: Partitioning is a thermodynamic process, and as such, the partition coefficient is temperature-dependent, although the effect is generally minor over a small temperature range.

Implications of Nonyl Gallate's Lipophilicity in its Applications

The high lipophilicity of nonyl gallate is a key driver of its utility in various fields:

-

Antimicrobial and Antifungal Activity: The ability of nonyl gallate to disrupt the cell membranes of microorganisms is strongly correlated with its lipophilicity.[13][14] The nonyl chain can intercalate into the lipid bilayer of the cell membrane, leading to increased membrane fluidity, leakage of intracellular components, and ultimately, cell death. Studies have shown that alkyl gallates with intermediate chain lengths, such as nonyl gallate, often exhibit the highest antimicrobial and antifungal efficacy.[13]

-

Antioxidant in Lipid-Based Systems: In foods and cosmetics, nonyl gallate's lipophilicity allows it to be effectively incorporated into fats and oils. It can position itself at the oil-water interface, where oxidative processes are often initiated, thereby efficiently scavenging free radicals and preventing lipid peroxidation.[2]

-

Drug Delivery and Formulation: For a compound to be considered as a potential drug candidate, a balance between lipophilicity and hydrophilicity is often required. While high lipophilicity can enhance membrane permeability, it can also lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity.[4] The lipophilicity of nonyl gallate would need to be carefully considered in any pharmaceutical formulation to ensure adequate bioavailability.

Conclusion

Nonyl 3,4,5-trihydroxybenzoate is a highly lipophilic molecule, a characteristic conferred by its nine-carbon alkyl chain. This property is fundamental to its biological activities and applications as an antioxidant and antimicrobial agent. The partition coefficient (LogP) is the standard measure of this lipophilicity and can be reliably determined using established experimental techniques such as the shake-flask method and RP-HPLC. A thorough understanding and precise determination of the lipophilicity of nonyl gallate are essential for optimizing its use in drug development, food preservation, and cosmetic formulations, enabling researchers and scientists to harness its full potential.

References

- Cabello-Vílchez, A. M., et al. (2009). Relation between lipophilicity of alkyl gallates and antifungal activity against yeasts and filamentous fungi. PubMed.

- Ucisik, M. H., et al. (2011). Effects of alkyl chain length of gallate on self-association and membrane binding. The Journal of Biochemistry, 150(5), 549-557.

- Cisowska, A., et al. (2019).

- Li, S., et al. (2018). Lipophilic phenolic compounds (Lipo-PCs): emerging antioxidants applied in lipid systems. RSC Publishing.

- Materska, M. (2015). Evaluation of the lipophilicity and stability of phenolic compounds in herbal extracts. Acta Scientiarum Polonorum, Hortorum Cultus, 14(4), 109-122.

- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.

- Stratakos, A. C., & Koidis, A. (2018). Antimicrobial effects of gallic acid, octyl gallate and propyl gallate on Carnobacterium divergens and Leuconostoc carnosum orig. CABI Digital Library.

- PubChem. (n.d.). Octyl Gallate. National Center for Biotechnology Information.

- Ţăranu, I., et al. (2017). Assessment of Lipophilicity Indices Derived from Retention Behavior of Antioxidant Compounds in RP-HPLC. MDPI.

- Donovan, S. F. (2022). Methods for Determination of Lipophilicity. Encyclopedia MDPI.

- Al-Burtomani, S. K. S., et al. (2023). Alkyl Gallates as Potential Antibiofilm Agents: A Review. Molecules, 28(4), 1735.

- Ataman Kimya. (n.d.). OCTYL GALLATE.

- S. N. V. L., et al. (2016). Gallic Acid: Review of the Methods of Determination and Quantification. Critical Reviews in Analytical Chemistry, 46(6), 483-495.

- Chen, B., & Yu, X. (2019). Identification and Antioxidant Abilities of Enzymatic-Transesterification (−)-Epigallocatechin-3-O-gallate Stearyl Derivatives in Non-Aqueous Systems. Foods, 8(11), 548.

- Savietto, A., et al. (2018). Antibacterial activity of monoacetylated alkyl gallates against Xanthomonas citri subsp citri. University of Groningen.

- BOC Sciences. (n.d.). Lipophilicity (LogP/LogD) Testing.

- Wilson, H. (2023). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Journal of Pharmaceutical Analysis, 13(5), 453-455.

- R. S., et al. (2013). development and validation of a rp-hplc method for identification and estimation of gallic acid and. International Journal of Pharmaceutical Sciences and Research, 4(1), 256-261.

- Cayman Chemical. (n.d.). Octyl Gallate.

- Cambridge MedChem Consulting. (n.d.). LogP/D.

- ResearchGate. (n.d.). Log P values determined via shake flask method and subsequent AAS....

- de Oliveira, A. C. L., et al. (2021). A Simple HPLC Method for the Determination of Pentyl Gallate and Identification of an Alkaline Degradant.

- Enamine. (n.d.). LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug.

- Galano, A., & Alvarez-Idaboy, J. R. (2011). Antioxidant activity of propyl gallate in aqueous and lipid media: a theoretical study. Physical Chemistry Chemical Physics, 13(45), 20384-20392.

- ChemAxon. (n.d.). logP and logD Calculation.

- F. Palmisano, et al. (2000). Antioxidant activity of gallates: an electrochemical study in aqueous media. PubMed.

- S. A. A. J., et al. (2017). Structure-Activity and Lipophilicity Relationships of Selected Antibacterial Natural Flavones and Flavanones of Chilean Flora. MDPI.

- Olajide, O. E., et al. (2022).

- U.S. Patent No. 6,524,863 B1. (2003). High throughput HPLC method for determining Log P values.

- ResearchGate. (n.d.). The experimental values of lipophilicity and hydrophobicity parameters.

- The Good Scents Company. (n.d.). octyl gallate.

- Galano, A., & Alvarez-Idaboy, J. R. (2011). Antioxidant activity of propyl gallate in aqueous and lipid media: a theoretical study. Physical Chemistry Chemical Physics, 13(45), 20384-20392.

- Costa-Orlandi, C. B., et al. (2023).

- Costa-Orlandi, C. B., et al. (2023).

- Setiawan, E., et al. (2021). QSAR modeling for predicting the antifungal activities of gemini imidazolium surfactants against Candida albicans using GA. Journal of Applied Pharmaceutical Science, 11(04), 075-082.

- Karonen, M., et al. (2020). Partition Coefficients (logP) of Hydrolysable Tannins. Molecules, 25(16), 3684.

- Gurav, N., et al. (2013). RP-HPLC Method Development and Validation of Gallic acid in Polyherbal Tablet Formulation. Journal of Applied Pharmaceutical Science, 3(5), 37-42.

- ResearchGate. (2026).

- Khan, I., et al. (2018). Qualitative Analysis of Gallic Acid by HPLC Method In Different Extracts of Terminalia Bellerica Roxb. Fruit. FABAD Journal of Pharmaceutical Sciences, 43(4), 261-267.

- Matlawska, I., & Sikorska, M. (2002). LIPOPHILICITY, ANTIFUNGAL AND ANTIOXIDANT PROPERTIES OF PERSILBEN. Acta Poloniae Pharmaceutica, 59(4), 293-296.

- Wright, C. M., et al. (2025).

- ACD/Labs. (n.d.). LogP—Making Sense of the Value.

- Y. A., et al. (2014). QSAR Studies of the Antifungal Activities of α-Diaminophosphonates Derived from Dapsone by DFT Method.

- Giger, E., et al. (2021). Strategies to Improve the Lipophilicity of Hydrophilic Macromolecular Drugs.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Lipophilic phenolic compounds (Lipo-PCs): emerging antioxidants applied in lipid systems - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 5. enamine.net [enamine.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Octyl Gallate | C15H22O5 | CID 61253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Propyl Gallate [drugfuture.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. repositorio.unesp.br [repositorio.unesp.br]

- 11. ijpcbs.com [ijpcbs.com]

- 12. longdom.org [longdom.org]

- 13. Relation between lipophilicity of alkyl gallates and antifungal activity against yeasts and filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. epublications.vu.lt [epublications.vu.lt]

Quantifying Nonyl Gallate in Lipid Matrices: A Detailed HPLC-MS Application Note

Abstract

This application note presents a robust and sensitive method for the quantification of nonyl 3,4,5-trihydroxybenzoate (nonyl gallate), a synthetic antioxidant, in complex lipid matrices such as vegetable oils and shortenings. The protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by reversed-phase High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) for selective detection and quantification. The method is designed for researchers, scientists, and quality control professionals in the food, pharmaceutical, and cosmetic industries who require accurate measurement of this key stabilizer in fatty samples. All experimental parameters, from sample preparation to MS/MS detection, are detailed, providing a comprehensive guide for implementation.

Introduction: The Challenge of Antioxidant Analysis in Lipids

Nonyl 3,4,5-trihydroxybenzoate, an ester of gallic acid and nonyl alcohol, is a crucial antioxidant used to prevent lipid peroxidation in a variety of consumer products. Its lipophilic nonyl chain enhances its solubility in fats and oils, making it an effective stabilizer. However, this very property presents an analytical challenge: efficiently extracting the analyte from a complex, high-lipid-content matrix while minimizing interferences.

This note describes a method that overcomes these challenges by pairing a simple yet effective extraction with the high selectivity and sensitivity of tandem mass spectrometry. The causality behind each step is explained to provide a deeper understanding of the method's mechanics and to allow for adaptation to similar analytical challenges.

Principle of the Method

The quantification of nonyl gallate is achieved through a multi-step process that ensures both high recovery and analytical accuracy. The core of this method relies on the distinct physicochemical properties of nonyl gallate and the lipid matrix.

First, the sample is dissolved in a non-polar solvent (hexane) and the nonyl gallate is selectively extracted into a more polar solvent (acetonitrile). This liquid-liquid extraction step effectively separates the antioxidant from the bulk of the triglycerides that constitute the lipid matrix.

The acetonitrile extract, now enriched with nonyl gallate, is then directly analyzed by HPLC-MS/MS. The HPLC system uses a C18 reversed-phase column to separate nonyl gallate from any remaining matrix components. Following chromatographic separation, the analyte enters the mass spectrometer. In the MS, electrospray ionization (ESI) in negative ion mode is used to generate the deprotonated molecule of nonyl gallate, [M-H]⁻. This precursor ion is then fragmented, and specific product ions are monitored for highly selective quantification.

Materials and Reagents

-

Solvents: HPLC-grade acetonitrile, hexane, and water; formic acid (LC-MS grade).

-

Standards: Nonyl 3,4,5-trihydroxybenzoate (analytical standard grade).

-

Lipid Matrix: Blank vegetable oil (verified to be free of nonyl gallate).

-

Equipment:

-

HPLC system with a binary pump and autosampler.

-

Tandem mass spectrometer with an ESI source.

-

Analytical balance.

-

Vortex mixer.

-

Centrifuge.

-

Volumetric flasks, pipettes, and vials.

-

Experimental Protocols

Standard Preparation

A primary stock solution of nonyl gallate is prepared by accurately weighing the analytical standard and dissolving it in acetonitrile to a final concentration of 1 mg/mL. A series of working standard solutions are then prepared by serial dilution of the stock solution with acetonitrile to create a calibration curve. A typical calibration range would be 10 ng/mL to 1000 ng/mL.

Sample Preparation: Liquid-Liquid Extraction

The following protocol details the extraction of nonyl gallate from a lipid matrix.

-

Accurately weigh 1.0 g of the lipid sample into a 15 mL centrifuge tube.

-

Add 5.0 mL of hexane and vortex for 30 seconds to dissolve the oil.

-

Add 5.0 mL of acetonitrile to the tube.

-

Vortex vigorously for 1 minute to ensure thorough mixing and extraction of the nonyl gallate into the acetonitrile phase.

-

Centrifuge at 4000 rpm for 5 minutes to separate the two liquid phases.

-

Carefully transfer the lower acetonitrile layer into a clean tube.

-

Repeat the extraction of the hexane layer with another 5.0 mL of acetonitrile.

-

Combine the two acetonitrile extracts.

-

Filter the combined extract through a 0.22 µm syringe filter into an HPLC vial for analysis.

Causality Note: Hexane is chosen for its ability to readily dissolve the lipid matrix. Acetonitrile is immiscible with hexane and has a higher affinity for the moderately polar nonyl gallate, allowing for its selective partitioning away from the non-polar triglycerides. The double extraction ensures a high recovery of the analyte.

HPLC-MS/MS Analysis

The instrumental analysis is performed using an HPLC system coupled to a tandem mass spectrometer.

| Parameter | Condition |

| HPLC Column | C18 reversed-phase, 2.1 x 100 mm, 2.6 µm particle size |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start at 60% B, increase to 95% B over 5 minutes, hold for 2 minutes, return to 60% B and equilibrate. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion | m/z 283.16 ([M-H]⁻) |

| Product Ions | m/z 169.01 (quantifier), m/z 125.02 (qualifier) |

| Collision Energy | Optimized for the specific instrument (typically 15-25 eV) |

Causality Note: A C18 column is ideal for retaining the lipophilic nonyl gallate. The gradient elution with acetonitrile and water allows for the efficient separation of the analyte from the solvent front and any co-extracted matrix components. Negative ion ESI is highly effective for phenolic compounds like gallates, which readily lose a proton to form [M-H]⁻ ions. The chosen product ions (m/z 169.01 and 125.02) are characteristic fragments of the gallate moiety and provide high specificity for the assay.

Method Validation and Expected Performance

The method should be validated according to standard guidelines (e.g., ICH or FDA) to ensure its suitability for the intended application. Key validation parameters and their expected outcomes are summarized below.

| Parameter | Expected Performance |

| Linearity | R² > 0.995 over the calibration range |

| Limit of Detection (LOD) | < 5 ng/mL |

| Limit of Quantification (LOQ) | < 15 ng/mL |

| Recovery | 85-110% |

| Precision (RSD%) | < 15% |

| Accuracy | 85-115% of the nominal concentration |

Data Analysis and Quantification

Quantification is performed by constructing a calibration curve from the peak areas of the quantifier product ion (m/z 169.01) of the nonyl gallate standards versus their known concentrations. The concentration of nonyl gallate in the unknown samples is then determined by interpolating their peak areas from this calibration curve. The qualifier ion (m/z 125.02) is used to confirm the identity of the analyte.

Workflow and Fragmentation Diagrams

The overall experimental workflow is depicted in the following diagram:

Figure 1: Overall experimental workflow for the quantification of nonyl gallate in lipid matrices.

The proposed fragmentation pathway for nonyl gallate in negative ion ESI-MS/MS is shown below:

Figure 2: Proposed MS/MS fragmentation of nonyl gallate.

Troubleshooting

-

Low Recovery: Ensure vigorous vortexing during extraction. Consider a third extraction with acetonitrile if necessary. Check the accuracy of solvent volumes.

-

High Matrix Effects: If ion suppression or enhancement is observed, dilute the final extract or consider using a matrix-matched calibration curve.

-

Poor Peak Shape: Ensure the mobile phase is properly degassed. Check for column contamination or degradation. The addition of a small amount of formic acid to the mobile phase helps to improve peak shape for phenolic compounds.

-

No MS Signal: Confirm the mass spectrometer is properly tuned and calibrated. Ensure the ESI source parameters are optimized for nonyl gallate.

Conclusion

The HPLC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of nonyl 3,4,5-trihydroxybenzoate in challenging lipid matrices. The simple liquid-liquid extraction protocol is effective for isolating the analyte, and the high selectivity of tandem mass spectrometry ensures accurate results with minimal interference. This method is well-suited for routine quality control and research applications where the concentration of this important antioxidant needs to be monitored.

References

-

Analysis of synthetic antioxidants and preservatives in edible vegetable oil by HPLC/TOF-MS. ResearchGate.[Link]

-

Structural Elucidation of Novel Stable and Reactive Metabolites of Green Tea Catechins and Alkyl Gallates by LC-MS/MS. PMC.[Link]

-

HPLC Analysis of Phenolic Antioxidants. AOCS.[Link]

-

Ultrafast analysis of synthetic antioxidants in vegetable oils using the Agilent 1290 Infinity LC system. Agilent Technologies.[Link]

-

Liquid chromatographic method for the determination of nine phenolic antioxidants in butter oil: collaborative study. PubMed.[Link]

-

Fragmentation (mass spectrometry). Wikipedia.[Link]

nonyl 3,4,5-trihydroxybenzoate minimum inhibitory concentration (MIC) assay protocol

An Application Note and Protocol for Determining the Minimum Inhibitory Concentration (MIC) of Nonyl 3,4,5-trihydroxybenzoate

Introduction: The Antimicrobial Potential of Nonyl 3,4,5-trihydroxybenzoate

Nonyl 3,4,5-trihydroxybenzoate, an ester of gallic acid commonly known as nonyl gallate, is a compound of significant interest in the fields of microbiology and drug development. As a lipophilic derivative of a naturally occurring plant phenolic, it belongs to a class of molecules known for their broad-spectrum biological activities. Research has demonstrated that alkyl gallates, including nonyl gallate, possess notable antimicrobial properties against a range of microorganisms, including clinically relevant bacteria and fungi.[1][2][3] The length of the alkyl chain plays a pivotal role in the antimicrobial efficacy, with nonyl gallate often exhibiting potent activity.[1][3] Its proposed mechanism of action involves damaging the bacterial cell wall and disrupting the respiratory electron transport chain, leading to increased reactive oxygen species (ROS) and ultimately cell death.[2][3]

Determining the Minimum Inhibitory Concentration (MIC) is a foundational step in assessing the antimicrobial potency of a compound like nonyl gallate. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro susceptibility test.[4] This application note provides a detailed protocol for determining the MIC of nonyl 3,4,5-trihydroxybenzoate using the broth microdilution method, a standardized and widely accepted technique outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7]

Principle of the Broth Microdilution Assay

The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent. The principle involves challenging a standardized suspension of a test microorganism with serial twofold dilutions of the antimicrobial compound in a liquid growth medium. This is typically performed in a 96-well microtiter plate. Following incubation under controlled conditions, the plates are examined for visible signs of microbial growth, which appears as turbidity or a cell pellet at the bottom of the wells. The MIC is the lowest concentration of the compound at which no growth is observed.[4][8] This method is favored for its efficiency, reproducibility, and the small quantities of reagents required.

Detailed Protocol: MIC Assay for Nonyl 3,4,5-trihydroxybenzoate

This protocol is based on the guidelines established by CLSI document M07 for bacteria that grow aerobically.[5][6] Modifications may be required for fastidious organisms or fungi, in which case documents such as EUCAST guidelines should be consulted.[9][10][11]

PART 1: Materials and Reagents

Equipment:

-

Calibrated single and multichannel micropipettes

-

Sterile, disposable pipette tips

-

Sterile 96-well, round-bottom microtiter plates with lids[12]

-

Incubator (35 ± 2°C)

-

Vortex mixer

-

Spectrophotometer or McFarland turbidity standards

-

Inverted mirror for reading plates (optional)

-

Biological safety cabinet

Reagents and Media:

-

Nonyl 3,4,5-trihydroxybenzoate (powder form)

-

Dimethyl sulfoxide (DMSO), sterile-filtered

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile

-

Test microorganism (e.g., Staphylococcus aureus ATCC® 29213™ as a quality control strain)

-

Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

-

Tryptic Soy Agar (TSA) or other appropriate solid medium for bacterial culture

PART 2: Preparation of Solutions and Inoculum

The poor water solubility of alkyl gallates necessitates the use of an organic solvent for the initial stock solution.[13][14] DMSO is a common choice.

-

Calculate the required mass: To prepare a stock solution, use the following formula, accounting for the compound's potency (purity)[4]: Weight (mg) = [Volume (mL) x Desired Concentration (µg/mL)] / [Potency (µg/mg)]

-

Example: To prepare 1 mL of a 1280 µg/mL stock solution of nonyl gallate with a purity of 98%: Weight = (1 mL x 1280 µg/mL) / 980 µg/mg = 1.31 mg.

-

-

Dissolution: Aseptically weigh the calculated amount of nonyl gallate powder and dissolve it in the required volume of sterile DMSO. For the example above, dissolve 1.31 mg in 1 mL of DMSO. Vortex thoroughly to ensure complete dissolution. This will be your high-concentration stock solution.

-

Working Solution: Prepare an intermediate working solution by diluting the DMSO stock in CAMHB. This step is crucial to minimize the final DMSO concentration in the assay wells. For example, to test a final concentration range up to 128 µg/mL, you can prepare a 256 µg/mL working solution (2X the highest desired concentration) in CAMHB.[12] The final concentration of DMSO should not exceed a level that affects microbial growth (typically ≤1% v/v).

A standardized inoculum is critical for the reproducibility of MIC results.[8]

-

Subculture: From a stock culture, streak the test organism onto a TSA plate and incubate for 18-24 hours at 35 ± 2°C to obtain isolated colonies.

-

Prepare Suspension: Select 3-5 well-isolated colonies of the same morphology and transfer them to a tube containing 4-5 mL of sterile saline.

-

Standardize Density: Vortex the suspension for 15 seconds. Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ CFU/mL for E. coli.

-

Final Dilution: Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A common method is to dilute the 0.5 McFarland suspension 1:150 in broth, which will result in a final concentration of ~5 x 10^5 CFU/mL after adding 50 µL to 50 µL of drug dilution in the well.

PART 3: Broth Microdilution Procedure

The following steps describe the setup of a single 96-well plate for one compound against one organism.

-

Plate Setup: Add 50 µL of CAMHB to wells 2 through 12 in a designated row of the 96-well plate.

-

Compound Addition: Add 100 µL of the 2X nonyl gallate working solution (e.g., 256 µg/mL) to well 1.

-

Serial Dilution: Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix the contents of well 2 by pipetting up and down several times. Continue this twofold serial dilution process from well 2 to well 10. After mixing in well 10, discard the final 50 µL. This creates a concentration gradient from 128 µg/mL to 0.25 µg/mL.

-

Controls:

-

Well 10: Contains the lowest concentration of the test compound.

-

Well 11 (Growth Control): Contains 50 µL of CAMHB only (no compound). This well will be inoculated to ensure the microorganism is viable.

-

Well 12 (Sterility Control): Contains 100 µL of uninoculated CAMHB to check for contamination of the medium.

-

Solvent Control (Separate Row/Well): It is critical to test the effect of the highest concentration of DMSO used in the assay on microbial growth. Prepare a well containing the microbial inoculum and the corresponding concentration of DMSO without the test compound.

-

-

Inoculation: Add 50 µL of the standardized bacterial inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. Do not add inoculum to the sterility control well (well 12). The final volume in each test well is now 100 µL, and the final inoculum density is ~5 x 10⁵ CFU/mL.

-

Incubation: Cover the plate with a lid to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.[8] Do not stack plates more than four high to ensure uniform heating.[8]

PART 4: Reading and Interpreting the Results

-

Validation: Before reading the MIC, check the control wells.

-

The sterility control (well 12) should be clear (no growth).

-

The growth control (well 11) should show distinct turbidity or a cell pellet.[8]

-

The solvent control should also show adequate growth. If it does not, the solvent concentration is inhibitory, and the assay must be repeated with a lower solvent concentration.

-

-

MIC Determination: Visually inspect the plate from the bottom, using an inverted mirror if available. The MIC is the lowest concentration of nonyl 3,4,5-trihydroxybenzoate that completely inhibits visible growth of the organism.[8] Growth may appear as turbidity, a small pellet at the bottom of the well, or a combination.

Visualization of the MIC Assay Workflow

The following diagram illustrates the key steps in the broth microdilution protocol.

Caption: Workflow for MIC determination by broth microdilution.

Data Presentation

MIC data should be presented clearly and concisely. A tabular format is highly recommended for summarizing results, especially when testing multiple strains.

Table 1: Example MIC Data for Nonyl 3,4,5-trihydroxybenzoate

| Test Organism | ATCC® Number | MIC (µg/mL) | Quality Control Range (µg/mL) |

| Staphylococcus aureus | 29213 | 15.6 | N/A |

| Escherichia coli | 25922 | 31.25 | N/A |

| Pseudomonas aeruginosa | 27853 | 62.5 | N/A |

| Candida albicans | 90028 | 15.6 | N/A |

| Methicillin-Resistant S. aureus | 33591 | 15.6 | N/A |

Note: MIC values presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally. The MIC90 for nonyl gallate against MRSA has been reported as 15.6 µg/ml.[1]

References

- European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2021). Multicentre testing of the EUCAST broth microdilution reference method for MIC determination on mycobacterium tuberculosis. European Journal of Clinical Microbiology & Infectious Diseases.

-

Leplae, P., et al. (2020). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. Clinical Microbiology and Infection. [Link]

-

Kubo, I., et al. (2002). Alkyl Gallates, Intensifiers of β-Lactam Susceptibility in Methicillin-Resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy. [Link]

-

Dannaoui, E., et al. (2023). Optimization of the EUCAST reference broth microdilution method for echinocandin susceptibility testing of Aspergillus fumigatus. Journal of Fungi. [Link]

-

Morace, G., et al. (2023). Comparison between EUCAST Broth Microdilution and MIC Strip Test in Defining Isavuconazole In Vitro Susceptibility against Candida and Rare Yeast Clinical Isolates. Journal of Fungi. [Link]

-

Clinical and Laboratory Standards Institute. (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. CLSI. [Link]

-

EUCAST. Broth microdilution methodology with focus on reading of MICs. EUCAST. [Link]

-

Clinical and Laboratory Standards Institute. (2009). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. CLSI document M07-A8. [Link]

-

Shi, Y., et al. (2021). Antimicrobial mechanism of alkyl gallates against Escherichia coli and Staphylococcus aureus and its combined effect with electrospinning nanofibers for the preservation of chilled meat. Food Chemistry. [Link]

-

Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]

-

CLSI. (2009). M07-A8 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard-Eighth Edition. Regulations.gov. [Link]

-

Borges, A., et al. (2023). Alkyl Gallates as Potential Antibiofilm Agents: A Review. PMC. [Link]

-

de Oliveira, V.M., et al. (2023). Membranolytic Activity Profile of Nonyl 3,4-Dihydroxybenzoate: A New Anti-Biofilm Compound for the Treatment of Dermatophytosis. MDPI. [Link]

-

Savietto, A., et al. (2018). Antibacterial activity of monoacetylated alkyl gallates against Xanthomonas citri subsp citri. University of Groningen. [Link]

-

da Silva, I.C.F., et al. (2018). Antimicrobial effects of gallic acid, octyl gallate and propyl gallate on Carnobacterium divergens and Leuconostoc carnosum originating from meat. CABI Digital Library. [Link]

-

Hossain, M.S., et al. (2022). Potentiation of β-Lactams against Methicillin-Resistant Staphylococcus aureus (MRSA) Using Octyl Gallate, a Food-Grade Antioxidant. PMC. [Link]

-

Borges, A., et al. (2023). Alkyl Gallates as Potential Antibiofilm Agents: A Review. MDPI. [Link]

-

Zare, A., et al. (2023). An update on the potential mechanism of gallic acid as an antibacterial and anticancer agent. PMC. [Link]

-

de Oliveira, V.M., et al. (2020). Incorporation of Nonyl 3,4-Dihydroxybenzoate Into Nanostructured Lipid Systems: Effective Alternative for Maintaining Anti-Dermatophytic and Antibiofilm Activities and Reducing Toxicity at High Concentrations. PMC. [Link]

-

Nakayama, T., et al. (2011). Effects of alkyl chain length of gallate on self-association and membrane binding. The Journal of Biochemistry. [Link]

-

ResearchGate. (2014). Non-antibiotic antibacterial activity of dodecyl gallate. Request PDF. [Link]

-

CLSI. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]

-

Scribd. (2018). Antimicrobial Effects of Gallic Acid, Octyl Gallate and Propyl Gallate. Scribd. [Link]

-

Hancock, R.E.W. (2000). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

Sources

- 1. Alkyl Gallates, Intensifiers of β-Lactam Susceptibility in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. An update on the potential mechanism of gallic acid as an antibacterial and anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 6. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]

- 7. researchgate.net [researchgate.net]

- 8. food.dtu.dk [food.dtu.dk]

- 9. Multicentre testing of the EUCAST broth microdilution reference method for MIC determination on mycobacterium tuberculosis [diposit.ub.edu]

- 10. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison between EUCAST Broth Microdilution and MIC Strip Test in Defining Isavuconazole In Vitro Susceptibility against Candida and Rare Yeast Clinical Isolates | MDPI [mdpi.com]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. academic.oup.com [academic.oup.com]

- 14. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]